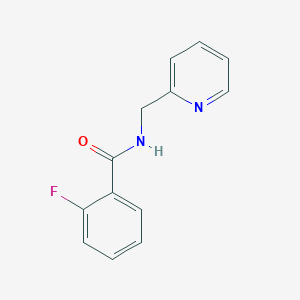

2-fluoro-N-(pyridin-2-ylmethyl)benzamide

Beschreibung

2-Fluoro-N-(pyridin-2-ylmethyl)benzamide (JSF-2208) is a fluorinated benzamide derivative synthesized via a condensation reaction, yielding a white solid with 95% efficiency . Its molecular formula is C₁₄H₁₂FN₂O, confirmed by HRMS (m/z 231.2 [M + H]⁺), and its structure is validated by ¹H NMR spectroscopy. Key spectral features include a broad singlet at δ 8.91 ppm (amide NH) and a doublet at δ 8.52 ppm (pyridinyl proton) . The fluorine atom at the ortho position of the benzamide ring induces intramolecular hydrogen bonding (C–F···H–N), stabilizing the molecule’s conformation . This compound serves as a scaffold for drug discovery, with modifications targeting kinases and other biological receptors .

Eigenschaften

Molekularformel |

C13H11FN2O |

|---|---|

Molekulargewicht |

230.24g/mol |

IUPAC-Name |

2-fluoro-N-(pyridin-2-ylmethyl)benzamide |

InChI |

InChI=1S/C13H11FN2O/c14-12-7-2-1-6-11(12)13(17)16-9-10-5-3-4-8-15-10/h1-8H,9H2,(H,16,17) |

InChI-Schlüssel |

GEHYMFPMHXHNNR-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)NCC2=CC=CC=N2)F |

Kanonische SMILES |

C1=CC=C(C(=C1)C(=O)NCC2=CC=CC=N2)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-N-(pyridin-2-ylmethyl)benzamide typically involves the reaction of 2-fluorobenzoyl chloride with 2-pyridinemethanamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: While specific industrial production methods for 2-fluoro-N-(pyridin-2-ylmethyl)benzamide are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Fluoro-N-(2-pyridinylmethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

2-Fluoro-N-(2-pyridinylmethyl)benzamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-fluoro-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Structural Features and Hydrogen Bonding

- 2-Chloro-N-(4-methoxyphenyl)benzamide : Unlike 2-fluoro derivatives, chloro analogs exhibit an antiperiplanar arrangement between the N–H bond and the Cl substituent, eliminating intramolecular hydrogen bonding. This contrasts sharply with the syn conformation in 2-fluoro-N-(pyridin-2-ylmethyl)benzamide, where C–F···H–N interactions dominate .

- N-Benzoyl-2-hydroxybenzamide : The hydroxyl group at the ortho position forms a stronger O–H···O=C hydrogen bond, reducing conformational flexibility compared to the weaker C–F···H–N interaction in fluorinated analogs .

Table 1: Structural and Spectroscopic Comparisons

Physicochemical Properties

- Solubility and Stability : The fluorine atom in 2-fluoro-N-(pyridin-2-ylmethyl)benzamide enhances lipophilicity compared to hydroxy or methoxy derivatives (e.g., 2-hydroxy-N-(3-trifluoromethyl-phenyl)-benzamide), improving membrane permeability . However, chloro analogs (e.g., 2-chloro-5-fluoro-N-[(2-phenylpyridin-3-yl)methyl]benzamide) exhibit higher crystallinity due to stronger halogen interactions .

- Molecular Weight and Complexity : Derivatives like 5-((3S,4R)-3-((benzo[d][1,3]dioxol-5-yloxy)methyl)piperidin-4-yl)-2-fluoro-N-(pyridin-2-ylmethyl)benzamide (14ak) have higher molecular weights (464.2 g/mol) and complex NMR spectra, reflecting reduced solubility compared to the parent compound .

Table 2: Physicochemical Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.